![molecular formula C19H17N3O2 B5566284 7-(2-furyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5566284.png)
7-(2-furyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone
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Overview
Description
7-(2-furyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone is a novel compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound exhibits a unique chemical structure and has been found to possess several biochemical and physiological effects.
Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. They act on various cellular targets and can interfere with cancer cell proliferation and survival. SMR000046494 may be investigated for its potential to inhibit tyrosine kinase enzymes, which are often overactive in cancer cells . Research could focus on its efficacy against specific cancer types, such as lung or pancreatic cancer, where other quinazolinone derivatives have shown promise .
Antimicrobial Properties
The antimicrobial potential of quinazolinones is another area of interest. SMR000046494 could be explored for its effectiveness against resistant bacterial strains, offering a new avenue in the fight against antibiotic resistance. Its structure-activity relationship (SAR) could be optimized to enhance its antibacterial potency .
Neuroprotective Effects
Quinazolinone compounds have shown neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. SMR000046494 might be studied for its ability to protect neuronal cells from oxidative stress and apoptosis, potentially contributing to therapies for conditions like Parkinson’s disease .
Anti-inflammatory Activity
The anti-inflammatory activity of quinazolinones is well-documented. SMR000046494 could be valuable in researching new anti-inflammatory agents that can modulate the body’s inflammatory response, possibly leading to treatments for chronic inflammatory diseases .
Cardiovascular Applications
Some quinazolinone derivatives have been found to possess cardiovascular benefits, such as anti-hypertensive effects. SMR000046494 could be assessed for its impact on blood pressure regulation and cardiac function, which may help in developing new drugs for hypertension and other cardiovascular disorders .
Antiviral and Antiparasitic Effects
Lastly, the antiviral and antiparasitic activities of quinazolinones make them candidates for developing new treatments for viral infections and parasitic diseases. Research on SMR000046494 could explore its efficacy against specific viruses or parasites, contributing to the global effort to control infectious diseases .
Mechanism of Action
Target of Action
The primary target of SMR000046494, also known as the Secretion Modification Region (SMR) peptide, is the molecular chaperone DnaK . DnaK plays a crucial role in the formation of biofilms by Staphylococcus aureus , a common bacterium responsible for a wide range of infections.
Mode of Action
The SMR peptide interacts with DnaK, inhibiting its function and thereby reducing the capacity of S. aureus to form biofilms . This interaction is dose-dependent, with increasing concentrations of the SMR peptide leading to greater inhibition of biofilm formation .
Biochemical Pathways
The interaction between the SMR peptide and DnaK disrupts the normal functioning of this molecular chaperone, affecting the pathways involved in biofilm formation . This disruption can reduce the viability of the biofilm, potentially improving the susceptibility of S. aureus to antimicrobial agents .
Result of Action
The primary result of the action of SMR000046494 is the inhibition of biofilm formation by S. aureus . By targeting DnaK, the SMR peptide can significantly reduce the biofilm-forming capacity of this bacterium, potentially making it more susceptible to treatment with antimicrobial agents .
properties
IUPAC Name |
7-(furan-2-yl)-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-4-2-5-14(8-12)21-19-20-11-15-16(22-19)9-13(10-17(15)23)18-6-3-7-24-18/h2-8,11,13H,9-10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZZXTSOTHZWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(furan-2-yl)-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one |
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